molecular formula C7H7BF3NO3 B1409575 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid CAS No. 1630193-64-4

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid

Cat. No. B1409575
CAS RN: 1630193-64-4
M. Wt: 220.94 g/mol
InChI Key: UDNBNQGACHQFFS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid (2-MTFMPBA) is an organic compound that has been used in various scientific applications. It is a boronic acid derivative, which is known for its reactivity and ability to form stable complexes with other compounds. 2-MTFMPBA has been used in a variety of areas, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Organic Optoelectronics and OLED Devices

Boronic acid derivatives, including 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid, are instrumental in the design and development of organic optoelectronic devices. These compounds are utilized in creating organic light-emitting diodes (OLEDs) due to their excellent luminescent properties. The structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices have shown significant advancements. The inclusion of boronic acid moieties can enhance the emission efficiency and stability of OLED materials, making them viable for near-IR emission applications (Squeo & Pasini, 2020).

Corrosion Inhibition

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid and its derivatives have been explored as potential corrosion inhibitors. These compounds exhibit excellent performance in protecting metals from corrosion, attributed to their ability to form stable chelating complexes with metal surfaces. The effectiveness of quinoline derivatives, which share structural similarities with boronic acid compounds, underscores the potential of utilizing such boronic acids in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Advanced Material Synthesis

The synthesis of advanced materials, especially those involving hybrid catalysts and boronic acid derivatives, is a significant area of application. These materials find applications in medicinal and pharmaceutical industries due to their broad synthetic utility and bioavailability. The exploration of boronic acids in the synthesis of pyranopyrimidine scaffolds, for example, demonstrates the compound's versatility in creating structurally complex and functionally diverse materials (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-2-5(8(13)14)4(3-12-6)7(9,10)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNBNQGACHQFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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